molecular formula C9H8N2OS B2464397 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1774901-15-3

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2464397
CAS No.: 1774901-15-3
M. Wt: 192.24
InChI Key: PCIQBJRUQQRQAW-UHFFFAOYSA-N
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Description

4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of appropriate thiazole and pyrrole precursors. One common method includes the reaction of 4-methylthiazole-5-carbaldehyde with pyrrole under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-methanol
  • 2-(1H-Pyrrol-1-yl)-1,3-thiazole derivatives

Uniqueness: 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Biological Activity

4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C9_{9}H10_{10}N2_{2}OS
  • Molecular Weight : 182.25 g/mol
  • CAS Number : 1374527-57-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory effects. For instance, a study demonstrated that thiazole derivatives showed inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The compound exhibited an IC50_{50} value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Celecoxib .

Table 1: Comparison of COX Inhibition

CompoundIC50_{50} (nM)Selectivity Index
4-Methyl Thiazole Derivative38.762.05
Indomethacin35.720.52
Celecoxib-8.31

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. In vitro studies revealed that certain thiazole compounds induce apoptosis in cancer cell lines by modulating critical signaling pathways involved in cell survival and proliferation. The presence of electron-donating groups, such as methyl groups on the thiazole ring, has been shown to enhance cytotoxicity against various cancer cell lines .

Table 2: Anticancer Activity Data

CompoundIC50_{50} (µg/mL)Target Cell Line
Thiazole Derivative A1.61A-431
Thiazole Derivative B1.98Jurkat
Doxorubicin<1Various

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • COX Inhibition : The compound's ability to inhibit COX enzymes reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
  • Apoptosis Induction : In cancer cells, the compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Certain studies have indicated that thiazole derivatives can cause cell cycle arrest in the G0/G1 phase, thereby inhibiting tumor growth.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in paw edema compared to control groups treated with saline or non-active compounds . The study concluded that the compound could serve as a potential candidate for developing new anti-inflammatory medications.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of thiazole derivatives demonstrated that treatment with these compounds led to a marked decrease in cell viability in various human cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited increased Annexin V positivity, indicating early apoptotic changes .

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIQBJRUQQRQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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